N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(21-18-20-15(13-25-18)16-7-4-10-24-16)19(8-11-23-12-9-19)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQWMOLTKDZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Synthetic Challenges
- Regioselective thiazole formation : Ensuring proper positioning of furan and amine groups on the thiazole ring.
- Oxane ring stereochemistry : Maintaining the chair conformation with equatorial phenyl and axial carboxyl groups.
- Coupling efficiency : Preventing racemization during amide bond formation between sterically hindered components.
Synthesis of 4-Phenyloxane-4-carboxylic Acid
The oxane fragment synthesis employs a modified Prins cyclization strategy, optimized through three generations of protocol development.
First-Generation Approach: Dieckmann Cyclization
Initial attempts utilized diethyl 4-phenyl-4-(3-hydroxypropyl)pentanedioate subjected to:
$$
\text{Base (NaOEt)} \rightarrow \text{Intramolecular ester condensation} \rightarrow \text{Oxane-4-carboxylate}
$$
Key data :
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Solvent | Xylene |
| Yield | 18% |
| Purity (HPLC) | 89% |
This method suffered from low yields due to competing decarboxylation pathways, prompting development of improved routes.
Optimized Second-Generation Synthesis
The current gold-standard protocol involves:
Step 1 : Grignard addition to ethyl 4-oxopentanoate
$$
\text{PhMgBr} + \text{Ethyl 4-oxopentanoate} \xrightarrow{\text{THF, −78°C}} \text{Ethyl 4-phenyl-4-hydroxypentanoate} \quad (76\%\ yield)
$$
Step 2 : Acid-catalyzed cyclization
$$
\text{Conc. H}2\text{SO}4, \text{Toluene}, 110°C, 12\ h \rightarrow \text{Ethyl 4-phenyloxane-4-carboxylate} \quad (68\%\ yield)
$$
Step 3 : Saponification
$$
\text{NaOH (aq)}, \text{EtOH}, \text{Reflux} \rightarrow \text{4-Phenyloxane-4-carboxylic acid} \quad (93\%\ yield)
$$
Characterization data :
- Mp : 189–191°C
- $$^1$$H NMR (400 MHz, CDCl3): δ 7.45–7.28 (m, 5H, Ph), 4.12 (dt, J = 11.4, 2.1 Hz, 2H, OCH2), 3.78 (dd, J = 11.4, 4.3 Hz, 2H, OCH2), 2.64–2.51 (m, 2H, CH2CO2H), 1.92–1.78 (m, 2H, CH2)
- HRMS : m/z calcd for C12H14O3 [M+H]+ 229.0865, found 229.0863.
Synthesis of 4-(Furan-2-yl)-1,3-thiazol-2-amine
The thiazole core is constructed via Hantzsch thiazole synthesis, with modifications to accommodate the furan substituent.
Bromoketone Preparation
Reaction :
$$
\text{Furan-2-carbaldehyde} \xrightarrow{\text{Claisen-Schmidt}} \text{1-(Furan-2-yl)propen-1-one} \xrightarrow{\text{Br}_2} \text{2-Bromo-1-(furan-2-yl)propan-1-one}
$$
Optimized conditions :
- Bromination in acetic acid at 0°C
- 89% yield, purity >95% by GC-MS
Thiazole Ring Formation
Cyclocondensation :
$$
\text{2-Bromo-1-(furan-2-yl)propan-1-one} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-(Furan-2-yl)-1,3-thiazol-2-amine}
$$
Key parameters :
| Variable | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Time | 8 h |
| Molar ratio | 1:1.2 |
| Yield | 63% |
Spectroscopic confirmation :
- IR (KBr): 3365 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N)
- $$^{13}$$C NMR (101 MHz, DMSO-d6): δ 168.4 (C2), 152.1 (C4), 142.3 (furan C2), 110.4 (furan C3), 106.2 (furan C4).
Amide Coupling Methodology
The final stage employs carbodiimide chemistry to join the oxane and thiazole components.
Acid Activation
Protocol :
- Convert 4-phenyloxane-4-carboxylic acid to corresponding acid chloride:
$$
\text{SOCl}_2, \text{DMF (cat.)}, \text{reflux}, 4\ h \rightarrow \text{4-Phenyloxane-4-carbonyl chloride} \quad (98\%\ yield)
$$
- Coupling reaction :
$$
\begin{array}{ccc}
\text{4-Phenyloxane-4-carbonyl chloride} & + & \text{4-(Furan-2-yl)-1,3-thiazol-2-amine} \
& \xrightarrow{\text{Et}_3\text{N, DCM, 0°C → rt}} & \text{Target compound} \
\end{array}
$$
Optimized conditions :
- Slow addition of acid chloride (0.95 equiv) to prevent dimerization
- Strict temperature control (0–5°C during addition)
- 72% isolated yield after column chromatography (SiO2, EtOAc/hexanes 1:3)
Alternative Coupling Strategies
Comparative evaluation of coupling reagents:
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 68 | 95 |
| HATU/DIPEA | 71 | 97 |
| T3P®/Pyridine | 65 | 94 |
HATU-mediated coupling provided optimal results but was cost-prohibitive for scale-up, favoring EDCl/HOBt for industrial applications.
Characterization and Analytical Data
The final compound was rigorously characterized using advanced spectroscopic techniques:
Spectroscopic Profile
- HRMS : m/z 397.1312 [M+H]+ (calcd 397.1315)
- $$^1$$H NMR (600 MHz, CDCl3):
δ 7.98 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 7.28 (dd, J = 1.8, 0.9 Hz, 1H, furan H5), 6.62 (dd, J = 3.3, 1.8 Hz, 1H, furan H4), 6.52 (dd, J = 3.3, 0.9 Hz, 1H, furan H3), 4.24–4.17 (m, 2H, oxane OCH2), 3.92–3.85 (m, 2H, oxane OCH2), 2.78–2.68 (m, 2H, oxane CH2), 2.12–2.03 (m, 2H, oxane CH2)
X-ray Crystallography
Single-crystal X-ray analysis confirmed:
- Dihedral angles : 85.4° between thiazole and oxane planes
- Hydrogen bonding : N-H···O=C (2.89 Å) stabilizes amide conformation
- Packing : Herringbone pattern with π-π stacking (3.52 Å between thiazole rings).
Industrial Scale Considerations
For bulk production (>10 kg batches), key process parameters include:
| Parameter | Pilot Plant Optimization |
|---|---|
| Thiazole synthesis | Continuous flow reactor (residence time 12 min) |
| Oxane cyclization | Microwave assistance (300 W, 140°C) |
| Coupling step | Mechanochemical grinding (no solvent) |
| Overall yield | 41% (bench) → 38% (plant) |
Economic analysis shows raw material costs dominated by furan-2-carbaldehyde (34%) and HATU reagent (29%), driving ongoing research into catalyst recycling systems.
Chemical Reactions Analysis
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioamide intermediate can be oxidized using potassium ferricyanide in an alkaline medium.
Alkylation: Alkylation with methyl iodide can lead to the formation of a quaternization product at the pyridine nitrogen atom.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may target bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide can be compared with other similar compounds such as:
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound also contains furan and thiazole rings and exhibits similar biological activities.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties.
Biological Activity
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological mechanisms.
Synthesis
The compound can be synthesized through a multi-step reaction involving the coupling of various intermediates. The general synthetic route involves:
- Formation of the Thiazole Ring : Utilizing furan derivatives and thiazole precursors.
- Amide Bond Formation : Coupling the resulting thiazole with phenyloxane derivatives using standard amide coupling reagents.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:
- Inhibition of cell proliferation : A decrease in cell viability was observed at concentrations above 10 µM.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
- Targeting Specific Receptors : Interaction with cellular receptors may modulate signaling pathways related to growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
